2-Methyl-2,6-diazabicyclo[3.2.1]octane
Description
2-Methyl-2,6-diazabicyclo[3.2.1]octane is a bicyclic organic compound featuring a seven-membered ring system with two nitrogen atoms at positions 2 and 6 and a methyl substituent at position 2. Its rigid bicyclic scaffold imparts unique stereoelectronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound is synthesized via catalytic [3+2] cycloadditions or isomerization strategies, as highlighted in studies on diazabicyclo[3.2.1]octane derivatives . Applications span β-lactamase inhibition, antibacterial agents, and central nervous system (CNS) therapeutics, with structural modifications significantly influencing biological activity and pharmacokinetics .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-2,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-7(9)5-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
MJFMBLQCTDKMDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC1CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . The reaction conditions often include the use of solvents like methanol and temperatures around 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the bicyclic framework.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2,6-diazabicyclo[3.2.1]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This interaction is facilitated by the unique bicyclic structure, which allows for effective binding and inhibition.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-Methyl-2,6-diazabicyclo[3.2.1]octane with four related bicyclic compounds:
Key Findings from Comparative Studies
Nitrogen Position and Reactivity :
- 2,6-Diazabicyclo derivatives (e.g., 2-Methyl-2,6-diazabicyclo) exhibit enhanced hydrogen-bonding capacity compared to 1,6- or 8-aza analogs, improving interactions with biological targets like β-lactamases .
- 8-Azabicyclo compounds (e.g., mu-opioid antagonists) leverage their single nitrogen for selective receptor binding, reducing off-target effects .
Substituent Effects :
- The 2-methyl group in 2-Methyl-2,6-diazabicyclo enhances metabolic stability compared to bulkier substituents (e.g., benzyl in EN300-1655704) .
- Electrophilic groups like oxadiazol in 2-(1,3,4-Oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo derivatives improve antibacterial efficacy by targeting bacterial enzymes .
Synthetic Accessibility :
- Therapeutic Applications: Antibacterial 1,6-diaza derivatives (e.g., Wockhardt’s patent compound) show broader-spectrum activity than 2-Methyl-2,6-diazabicyclo, which is more specialized as a β-lactamase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
